2-Chloro-4-methoxy-N-methylaniline
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Overview
Description
2-Chloro-4-methoxy-N-methylaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitration and Reduction: One common method to synthesize 2-Chloro-4-methoxy-N-methylaniline involves the nitration of 2-chloro-4-methoxyaniline followed by reduction. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Direct Amination: Another method involves the direct amination of 2-chloro-4-methoxybenzene using methylamine.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for efficiency and cost-effectiveness, using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Chloro-4-methoxy-N-methylaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Hydroxyl or alkoxy-substituted aniline derivatives.
Scientific Research Applications
2-Chloro-4-methoxy-N-methylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Environmental Analysis: It is used in the determination of aniline derivatives in environmental water samples using techniques such as liquid chromatography and mass spectrometry.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and chlorine atom on the benzene ring influence the compound’s electronic properties, affecting its binding affinity and reactivity. The methyl group on the nitrogen atom can also impact the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylaniline: Similar structure but lacks the methoxy group.
4-Methoxy-2-methylaniline: Similar structure but lacks the chlorine atom.
2-Chloro-4-methoxymethyl-N-methylaniline: Similar structure with an additional methoxymethyl group.
Uniqueness
2-Chloro-4-methoxy-N-methylaniline is unique due to the presence of both chlorine and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-chloro-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H10ClNO/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5,10H,1-2H3 |
InChI Key |
WCUHBHNXIFTFPH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC)Cl |
Origin of Product |
United States |
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